molecular formula C11H17N3O5S B13341668 N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide

Cat. No.: B13341668
M. Wt: 303.34 g/mol
InChI Key: DNIGQHHOUOKQBU-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

    Oxidation: Potassium permanganate, aqueous or organic solvents.

Major Products Formed

    Reduction: Formation of N-{2-[(2-aminoethyl)amino]ethyl}-2-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the methoxyethylamino group.

Scientific Research Applications

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, especially against sulfonamide-resistant bacterial strains.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes that are crucial for bacterial growth and replication, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, an essential nutrient for bacterial survival, leading to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide
  • N-{2-[(2-methoxyethyl)amino]ethyl}-3-nitrobenzene-1-sulfonamide
  • N-{2-[(2-methoxyethyl)amino]ethyl}-2-aminobenzene-1-sulfonamide

Uniqueness

N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 2-position and the sulfonamide group at the 1-position provides distinct electronic and steric effects, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C11H17N3O5S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)ethyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H17N3O5S/c1-19-9-8-12-6-7-13-20(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,12-13H,6-9H2,1H3

InChI Key

DNIGQHHOUOKQBU-UHFFFAOYSA-N

Canonical SMILES

COCCNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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